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An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional synthetic building
block of significant interest in medicinal chemistry and drug discovery. This guide provides a
comprehensive analysis of its molecular characteristics, strategic importance, synthesis, and
applications. The molecule integrates two key structural motifs: the phenylboronic acid group, a
versatile handle for carbon-carbon bond formation and a potential pharmacophore, and the
piperidine ring, a ubiquitous "privileged scaffold" in numerous FDA-approved pharmaceuticals
known to enhance pharmacokinetic properties.[1][2][3] This document elucidates the
physicochemical properties, with a primary focus on its molecular weight, and offers expert
insight into its application in constructing diverse chemical libraries for therapeutic agent
discovery.

Physicochemical Characterization

The hydrochloride salt form of 3-(Piperidin-1-ylmethyl)phenylboronic acid ensures improved
stability and solubility in aqueous media, which is advantageous for handling and various
reaction conditions. Its fundamental properties are summarized below.
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Property Value Source

{3-[(Piperidin-1-

IUPAC Name yl)methyl]phenyl}boronic acid [4]
hydrochloride

Molecular Formula C12H19BCINO2 [5]1[6]

Molecular Weight 255.55 g/mol [6]

CAS Number 1072946-21-4 [4][5][6]

Appearance Solid

CYTHVUIHUCIBNP-
InChl Key [4]
UHFFFAOYSA-N

SMILES (Free Base) OB(O)clccec(CN2CCCCC2)c1

Molecular Weight (Free Base) 219.09 g/mol (for C12H18BNO2)

The Structural Rationale in Medicinal Chemistry

The utility of this molecule stems from the strategic combination of its two core components.
The rationale for its design is rooted in established principles of modern drug discovery, where
modular building blocks are used to rapidly explore chemical space.

The Phenylboronic Acid Moiety: A Versatile Chemical
Tool

The boronic acid group is not merely a passive linker; it serves a dual purpose. Firstly, it is a
cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the
formation of a C(sp?)-C(sp?) bond with exceptional functional group tolerance. This allows for
the facile linkage of the piperidine-containing phenyl ring to a vast array of (hetero)aromatic
systems. Secondly, boron-containing compounds have emerged as successful therapeutic
agents themselves.[2] The electrophilic nature of the boron atom allows it to form reversible
covalent bonds with diols or specific amino acid residues (e.g., serine in proteasomes), a
mechanism exploited by drugs like Bortezomib (Velcade®).[2] This moiety also finds application
in glucose-responsive drug delivery systems.[7][8]
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The Piperidine Moiety: A Privileged Scaffold

Piperidine is one of the most prevalent nitrogen-containing heterocycles in approved
pharmaceuticals.[1][3] Its inclusion in a molecule is a deliberate choice to impart favorable
drug-like properties. The basic nitrogen atom of the piperidine ring is typically protonated at
physiological pH, which can enhance aqueous solubility and facilitate interactions with
biological targets. Furthermore, the saturated, three-dimensional nature of the ring can improve
binding specificity and optimize a compound's ADME (Absorption, Distribution, Metabolism,
and Excretion) profile.[3] Its derivatives are found in anticancer drugs, antipsychotic agents,
and anticonvulsants.[9]
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Caption: Structural roles of the constituent moieties.

Synthesis and Handling

A robust and scalable synthesis is critical for a building block's utility. A common and efficient
method for preparing this compound is through reductive amination.

Proposed Synthetic Workflow

The synthesis can be logically achieved in a two-step process starting from commercially
available 3-formylphenylboronic acid and piperidine. The initial iminium ion formation is
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followed by in-situ reduction to yield the tertiary amine. Subsequent treatment with hydrochloric
acid affords the final, stable salt.

Step 1: Reductive Amination

Step 2: Salt Formation

3-(Piperidin-1-ylmethyl)phenylboronic Acid HCl in Ether) Final Product:
(Free Base) 3-(Piperidin-1-ylmethyl)phenylboronic Acid HCI

Piperidine

[Intermediate Iminium lon]

3-Formylphenylboronic Acid

Click to download full resolution via product page

Caption: Proposed two-step synthetic workflow.

Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on
laboratory-specific conditions and safety assessments.

e Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 eq) in an anhydrous solvent
such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq). Stir
the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

e Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq) portion-wise to
the reaction mixture. The addition may be exothermic.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed
(typically 2-4 hours).

o Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Separate the organic layer, and extract the aqueous layer twice with
DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate under reduced pressure.
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 Purification (Free Base): The crude product can be purified by column chromatography on
silica gel if necessary, though often the crude material is of sufficient purity for the next step.

o Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like
diethyl ether or ethyl acetate. Add a solution of HCI in diethyl ether (e.g., 2 M, 1.1 eq)
dropwise with stirring.

« |solation: The hydrochloride salt will typically precipitate as a white solid. Collect the solid by
filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

 Validation: Confirm the structure and purity of the final product using *H NMR, 3C NMR, and
High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development

The primary application of this reagent is as a versatile building block in the synthesis of
compound libraries for screening and lead optimization.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are
common motifs in pharmaceuticals. 3-(Piperidin-1-ylmethyl)phenylboronic acid HCI can be
coupled with a wide range of partners (Ar-X, where X is typically Br, I, OTf) under palladium
catalysis to rapidly generate novel and diverse molecular architectures.

Caption: General scheme for Suzuki-Miyaura coupling.

Hypothetical Drug Discovery Workflow

» Library Generation: A discovery program targeting a specific protein class (e.g., kinases,
GPCRs) would begin by coupling 3-(Piperidin-1-ylmethyl)phenylboronic acid HCI with a
curated library of several hundred (hetero)aryl halides. This parallel synthesis approach
rapidly generates a large, diverse set of novel compounds.

e High-Throughput Screening (HTS): The resulting library is screened against the biological
target of interest to identify initial "hits"—compounds that show activity at a specific
concentration.
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o Hit-to-Lead Optimization: For promising hits, the structure-activity relationship (SAR) is
explored. The piperidine moiety can be replaced with other saturated heterocycles, and the
aryl group introduced via the Suzuki coupling can be systematically modified to improve
potency, selectivity, and pharmacokinetic properties, advancing the hit compound into a lead
series. This iterative process is central to modern drug discovery.[9][10]

Conclusion

3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is more than a simple chemical; it is a
strategically designed tool for accelerating the discovery of new medicines. Its precise
molecular weight of 255.55 g/mol and well-defined structure combine the synthetic versatility of
a boronic acid with the proven pharmacokinetic advantages of a piperidine scaffold. For
researchers in medicinal chemistry and drug development, this building block provides a
reliable and efficient starting point for the synthesis of diverse compound libraries, ultimately
shortening the path from initial concept to potential clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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